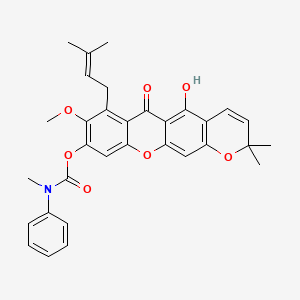
Neuroprotective agent 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neuroprotective Agent 1 is a compound that has garnered significant attention in the field of neuroprotection. Neuroprotective agents are substances that help to preserve the structure and function of neurons in the central nervous system. These agents are crucial in the treatment and prevention of neurodegenerative diseases, traumatic brain injuries, and other neurological disorders. This compound is known for its ability to mitigate neuronal damage and promote neuronal survival under various pathological conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Neuroprotective Agent 1 involves several steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions. These reactions often require specific catalysts and controlled temperatures to ensure high yield and purity.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the neuroprotective properties of the compound. These modifications are achieved through reactions such as alkylation, acylation, and hydroxylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to remove any impurities and by-products.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Batch Processing: Large quantities of the starting materials are processed in batches, with each step carefully monitored to maintain consistency and quality.
Continuous Flow Synthesis: For higher efficiency, continuous flow synthesis methods are employed. This approach allows for the continuous production of the compound, reducing production time and costs.
Quality Control: Rigorous quality control measures are implemented at each stage of production to ensure the final product meets the required standards.
化学反应分析
Types of Reactions: Neuroprotective Agent 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with enhanced or modified neuroprotective properties.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity and efficacy.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, leading to the formation of new analogs with potentially improved properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon and platinum are used to facilitate various reactions.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their neuroprotective efficacy and potential therapeutic applications.
科学研究应用
Neuroprotective Agent 1 has a wide range of scientific research applications, including:
Chemistry: In chemistry, the compound is used as a model molecule to study the mechanisms of neuroprotection and to develop new synthetic methods for neuroprotective agents.
Biology: In biological research, this compound is used to investigate the cellular and molecular mechanisms underlying neurodegeneration and neuroprotection.
Medicine: Clinically, the compound is explored for its potential to treat neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic strategies aimed at preventing or mitigating neuronal damage.
作用机制
The mechanism of action of Neuroprotective Agent 1 involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific receptors and enzymes in the nervous system, including glutamate receptors and calcium channels.
Pathways Involved: this compound activates signaling pathways that promote neuronal survival, such as the PI3K/Akt pathway and the MAPK/ERK pathway. It also inhibits pathways that lead to neuronal death, such as the apoptotic pathway.
Neuroprotective Effects: By modulating these pathways, this compound helps to reduce oxidative stress, inflammation, and excitotoxicity, thereby protecting neurons from damage.
相似化合物的比较
Neuroprotective Agent 1 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other neuroprotective agents include methylprednisolone, erythropoietin, and nimodipine.
Uniqueness: this compound is unique in its ability to target multiple pathways simultaneously, providing a broader spectrum of neuroprotection. Additionally, its chemical structure allows for easy modification, enabling the development of various derivatives with enhanced properties.
属性
分子式 |
C32H31NO7 |
|---|---|
分子量 |
541.6 g/mol |
IUPAC 名称 |
[5-hydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-6-oxopyrano[3,2-b]xanthen-9-yl] N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C32H31NO7/c1-18(2)12-13-21-26-23(17-25(30(21)37-6)39-31(36)33(5)19-10-8-7-9-11-19)38-24-16-22-20(14-15-32(3,4)40-22)28(34)27(24)29(26)35/h7-12,14-17,34H,13H2,1-6H3 |
InChI 键 |
SOFNSIJBWNILHB-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C2C(=CC(=C1OC)OC(=O)N(C)C3=CC=CC=C3)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



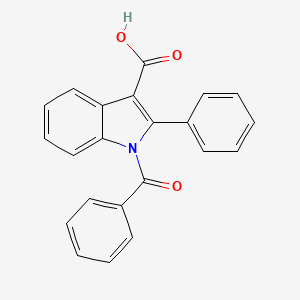
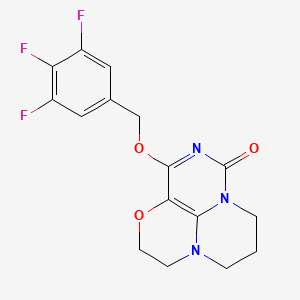
![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)
![6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine](/img/structure/B12391561.png)
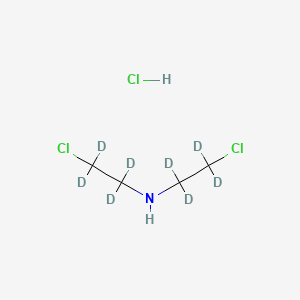
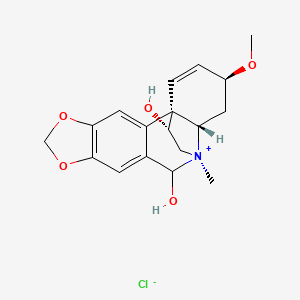
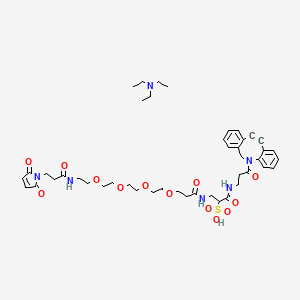
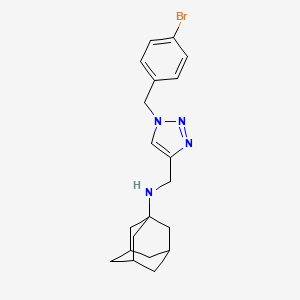
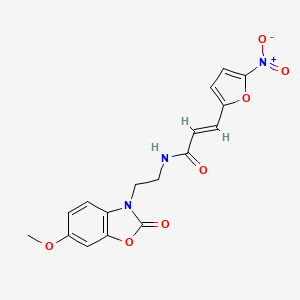
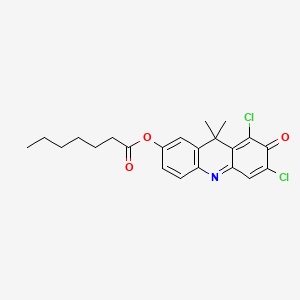
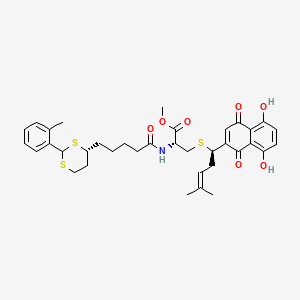
![[Tyr0] Thymus Factor](/img/structure/B12391612.png)

